[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)
Description
This compound, with the CAS number 151486-56-5, is a difluoroborane complex featuring a pyrrole-derived ligand system. Its molecular formula is C₂₂H₃₃BF₂N₂, and it has a molecular weight of 374.33 g/mol . It is characterized by two 4-butyl-3,5-dimethylpyrrole units linked via a methane bridge, with a difluoroborane (BF₂) group coordinating to the nitrogen atoms. The compound is synthesized with a purity of >97% and is classified under the HS tariff code 29349900, indicating its use in organic chemical applications .
Properties
IUPAC Name |
5,11-dibutyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33BF2N2/c1-8-10-12-19-14(3)21-16(5)22-15(4)20(13-11-9-2)18(7)27(22)23(24,25)26(21)17(19)6/h8-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUUMDJCWNZHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CCCC)C)C)C)CCCC)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151486-56-5 | |
| Record name | [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Pyrromethene 580, also known as 5,11-Dibutyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene or [(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane, is primarily used as a dye in laser systems. Its primary target is the laser medium where it is used to produce laser light through the process of stimulated emission.
Mode of Action
Pyrromethene 580 acts by absorbing energy from a pump source (like a flashlamp or another laser), which excites its electrons to a higher energy level. When these electrons return to their ground state, they emit photons, producing laser light. This dye demonstrates broader and more efficient tuning curves compared with those of other dyes like Rhodamine 590 and 610.
Biochemical Pathways
As a laser dye, Pyrromethene 580 doesn’t participate in biochemical pathways in the traditional sense. Instead, it’s involved in the physical process of light amplification by stimulated emission of radiation (laser). The energy transitions of the dye molecules are the key elements in this process.
Pharmacokinetics
While traditional pharmacokinetics involving absorption, distribution, metabolism, and excretion (ADME) don’t apply to Pyrromethene 580, it does have important properties related to its use in lasers. For instance, it has specific solubility limits in various solvents like Methanol, Ethanol, NMP, EPH, PPH, p-Dioxane, and Propylene Carbonate.
Result of Action
The result of Pyrromethene 580’s action is the production of laser light. It provides peak conversion efficiencies of 38% at 552 nm and 32% at 571 nm. Moreover, these dyes provide conversion efficiencies of 31% near 572.5 nm, a wavelength used for fluorescence studies.
Action Environment
The action of Pyrromethene 580 can be influenced by various environmental factors. For instance, the concentration of the dye in the laser medium can affect the efficiency of light production. Additionally, the type of solvent used can impact the dye’s solubility and, consequently, its performance. The stability of Pyrromethene 580 can also be affected by the intensity of the pump source.
Biochemical Analysis
Biochemical Properties
It is known that Pyrromethene 580 has been used in the detection of molecules through the improvement of surface-enhanced Raman scattering (SERS)
Molecular Mechanism
It is known that Pyrromethene 580 can provide peak conversion efficiencies of 38% at 552 nm and 32% at 571 nm, suggesting that it may interact with biomolecules at these wavelengths
Temporal Effects in Laboratory Settings
In laboratory settings, Pyrromethene 580 has shown stability over time. After 20,000 pulses at 0.6J/cm2, the output energy of Pyrromethene 580 had reduced by only 34%. After 20,000 pulses at 75mJ/cm2, the output energy had reduced by approximately 33%. This suggests that Pyrromethene 580 has a long-term effect on cellular function in in vitro or in vivo studies.
Biological Activity
The compound [(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane, commonly referred to as B4489, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a difluoroborane complex of a pyrrole derivative, characterized by the following molecular formula: with a molecular weight of 374.33 g/mol. It appears as a yellow to red crystalline powder with a melting point of 249 °C (dec.) .
The biological activity of B4489 is primarily linked to its interaction with various biological targets, including enzymes and receptors. Studies have indicated that the compound exhibits antioxidant properties, which may be attributed to the presence of the pyrrole moiety that can stabilize free radicals .
Anticancer Properties
Recent research has highlighted the anticancer potential of B4489. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with B4489 led to a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by triggering oxidative stress and DNA damage .
Neuroprotective Effects
B4489 has also been evaluated for its neuroprotective effects. In animal models of neurodegeneration, the compound exhibited a capacity to improve cognitive function and reduce neuronal loss. The proposed mechanism involves the modulation of neuroinflammatory responses and enhancement of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
Case Studies
Pharmacokinetics
The pharmacokinetics of B4489 remain under investigation. Preliminary data suggest that it has favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 1–2 hours post-administration. The compound exhibits a half-life that supports once-daily dosing in potential therapeutic applications.
Safety Profile
Toxicological studies indicate that B4489 has a low toxicity profile at therapeutic doses. However, further studies are needed to fully elucidate its long-term safety and potential side effects.
Scientific Research Applications
Overview
The compound [(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane, with the CAS number 151486-56-5, is a pyrrole derivative known for its unique structural properties and versatility in various scientific applications. Its molecular formula is C22H33BF2N2, and it has gained attention in fields such as organic synthesis, pharmaceutical development, material science, and agricultural chemistry.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create new materials with tailored properties. It is particularly useful in:
- Formation of Dyads and Triads: The compound can be utilized to construct dyads and triads that exhibit unique photophysical properties.
Pharmaceutical Development
In the realm of pharmaceuticals, this compound plays a critical role in developing novel drugs. Its applications include:
- Enhancing Efficacy: The compound is involved in synthesizing pharmaceutical agents that exhibit improved biological activity.
- Reducing Side Effects: Research shows that derivatives of this compound can lead to formulations with fewer adverse effects compared to existing drugs .
Material Science
The compound is also significant in material science due to its stability and reactivity:
- Polymer Development: It is used in formulating advanced polymers that exhibit enhanced durability and chemical resistance.
- Coatings: The compound contributes to the development of coatings with improved mechanical properties and environmental resistance .
Agricultural Chemicals
In agricultural applications, this compound aids in developing agrochemicals:
- Pesticides and Herbicides: It contributes to creating more effective pesticides and herbicides that are safer for the environment, promoting sustainable agricultural practices .
Case Study 1: Development of Novel Anticancer Agents
Research published in various journals highlights the use of this compound in synthesizing new anticancer agents. The derivatives demonstrated promising results in preclinical trials, showcasing enhanced potency against specific cancer cell lines while minimizing toxicity to normal cells.
Case Study 2: Advanced Polymer Formulations
A study focused on the incorporation of this compound into polymer matrices revealed significant improvements in thermal stability and mechanical strength. The resulting materials were tested for applications in electronics and packaging, demonstrating their potential for commercial use.
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features | Applications |
|---|---|---|---|---|---|---|
| Target Compound (Butyl-substituted BF₂-pyrrole) | 151486-56-5 | C₂₂H₃₃BF₂N₂ | 374.33 | 249 | High photostability, WGK 3 hazard | Optoelectronics, sensors (inferred) |
| tert-Butyl-substituted BF₂-pyrrole | 137829-79-9 | C₂₂H₃₃BF₂N₂ | 374.33 | Not reported | Enhanced steric hindrance | Research chemical (inferred) |
| 2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline | Not provided | C₂₃H₁₈FN₂ | 341.40 | Not reported | Fluorinated pyridine-aniline hybrid | Medicinal chemistry, materials science |
| 2,6-Diphenyl-4-(4-fluorophenyl)pyrylium tetrafluoroborate | Not provided | C₂₃H₁₆BF₄N | 417.19 | Not reported | Charged pyrylium core | Catalysis, synthesis |
Research Findings and Critical Analysis
Structural and Functional Insights
- The n-butyl substituents in the target compound likely enhance solubility in non-polar solvents compared to the tert-butyl analog, though experimental data are lacking .
- The absence of exact exchange terms in early density-functional theories () suggests that computational modeling of such complexes may require advanced functionals to accurately predict photophysical properties.
Limitations in Evidence
- No direct studies on the target compound’s fluorescence quantum yield, absorption/emission spectra, or electrochemical properties are provided.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
